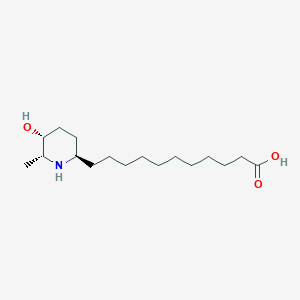
2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2R,5R,6R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2R,5R,6R)- is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxy group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2R,5R,6R)- typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the piperidine ring, followed by the introduction of the hydroxy and methyl groups at specific positions. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the synthesis and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2R,5R,6R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or alter the piperidine ring.
Substitution: The methyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are adjusted based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce a simpler hydrocarbon.
Applications De Recherche Scientifique
2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2R,5R,6R)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2R,5R,6R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes or signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2S,5S,6S)-
- 2-Piperidineundecanoicacid, 5-hydroxy-6-ethyl-, (2R,5R,6R)-
- 2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2R,5R,6S)-
Uniqueness
The unique combination of the piperidine ring, hydroxy group, and methyl group in the (2R,5R,6R) configuration gives this compound distinct properties compared to its analogs
Propriétés
Numéro CAS |
165689-19-0 |
|---|---|
Formule moléculaire |
C17H33NO3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
11-[(2R,5R,6R)-5-hydroxy-6-methylpiperidin-2-yl]undecanoic acid |
InChI |
InChI=1S/C17H33NO3/c1-14-16(19)13-12-15(18-14)10-8-6-4-2-3-5-7-9-11-17(20)21/h14-16,18-19H,2-13H2,1H3,(H,20,21)/t14-,15-,16-/m1/s1 |
Clé InChI |
YJNIEBKZPPLHIW-BZUAXINKSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](CC[C@H](N1)CCCCCCCCCCC(=O)O)O |
SMILES canonique |
CC1C(CCC(N1)CCCCCCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[({2-[(2-Hydroxyethyl)(methyl)amino]ethyl}sulfanyl)methyl]prop-2-enoic acid](/img/structure/B14256096.png)
![2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole](/img/structure/B14256100.png)
![Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]-](/img/structure/B14256106.png)
![2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B14256107.png)
![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]-](/img/structure/B14256124.png)
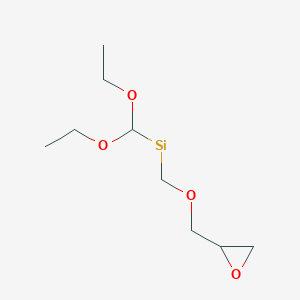
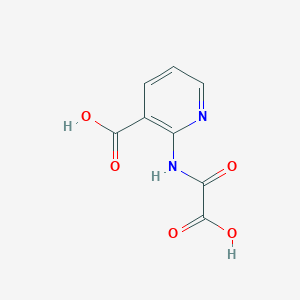
![5-[2,2'-Bithiophen]-5-yl-2'-deoxyuridine](/img/structure/B14256131.png)
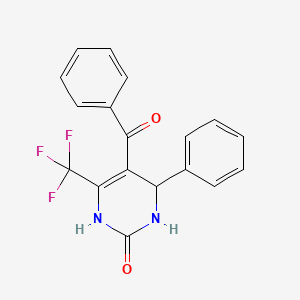
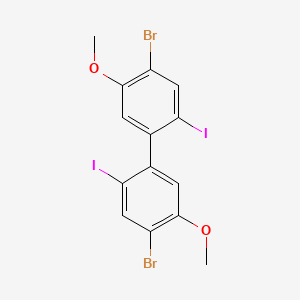
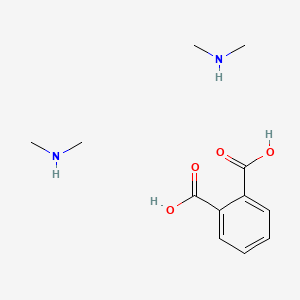
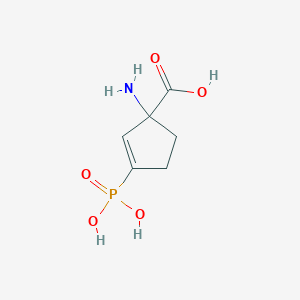
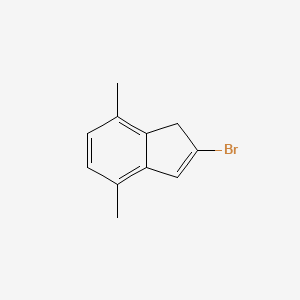
![9H-Fluoren-9-one, 2,7-bis[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B14256169.png)
